氟化铷

描述

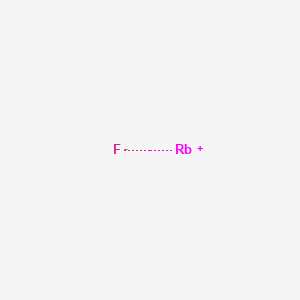

Rubidium fluoride is an inorganic compound with the chemical formula RbF. It is the fluoride salt of rubidium and appears as a white crystalline solid. Rubidium fluoride has a cubic crystal structure similar to that of common salt (sodium chloride). It is highly soluble in water and has a melting point of 795°C and a boiling point of 1,408°C .

科学研究应用

化学合成

氟化铷是铷的氟化物盐,为立方晶体,具有岩盐结构 . 它可以通过多种方法合成,包括氢氧化铷与氢氟酸反应、碳酸铷用氢氟酸中和或氢氧化铷与氟化铵反应 .

太阳能电池制造

氟化铷已被用于制造高效的Cu2(Zn,Cd)SnS4太阳能电池 . 掺入Rb可以显著改善材料的体相和界面,特别是提高晶粒质量并抑制缺陷 . 这导致载流子收集效率提高,短路电流密度和开路电压增强 .

医学研究

虽然与氟化铷没有直接联系,但铷已被研究用于治疗抑郁症 . 进一步的研究可以探索氟化铷在此背景下的作用。

材料科学

氟化铷是一种白色的结晶物质,具有立方晶体结构,看起来非常类似于普通食盐 (NaCl) . 它的密度、熔点、沸点和水溶性等性质使其成为各种科学研究中感兴趣的材料 .

光谱学

氟化铷可用于光谱学研究。 它与电磁辐射的相互作用可以提供有关其结构和动力学的宝贵信息 .

热应用

作用机制

Target of Action

Rubidium fluoride (RbF) is the fluoride salt of rubidium . It is a cubic crystal with a rock-salt structure

Biochemical Pathways

Fluoride ions, a component of Rubidium fluoride, have been reported to induce apoptosis via two vital pathways: mitochondrial-mediated and endoplasmic reticulum stress pathways . .

Pharmacokinetics

It’s known that fluoride ions can be absorbed in the gastrointestinal tract and distributed throughout the body .

Result of Action

Fluoride ions are known to have various effects on cellular function, including inducing apoptosis .

准备方法

Rubidium fluoride can be synthesized through several methods:

- Rubidium hydroxide reacts with hydrofluoric acid to produce rubidium fluoride and water:

Reaction with Hydrofluoric Acid: RbOH+HF→RbF+H2O

Rubidium carbonate is neutralized with hydrofluoric acid, yielding rubidium fluoride, water, and carbon dioxide:Neutralization of Rubidium Carbonate: Rb2CO3+2HF→2RbF+H2O+CO2

Rubidium hydroxide reacts with ammonium fluoride to form rubidium fluoride, water, and ammonia:Reaction with Ammonium Fluoride: RbOH+NH4F→RbF+H2O+NH3

Although less common due to the expense of rubidium metal, rubidium can react directly with fluorine gas:Direct Reaction with Fluorine Gas: 2Rb+F2→2RbF

属性

IUPAC Name |

rubidium(1+);fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/FH.Rb/h1H;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHLATJUETSFVIM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[F-].[Rb+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FRb | |

| Record name | rubidium fluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Rubidium_fluoride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7065463 | |

| Record name | Rubidium fluoride (RbF) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.466 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White hygroscopic chunks; [Alfa Aesar MSDS] | |

| Record name | Rubidium fluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15272 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13446-74-7 | |

| Record name | Rubidium fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13446-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rubidium fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013446747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rubidium fluoride (RbF) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Rubidium fluoride (RbF) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rubidium fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.262 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RUBIDIUM FLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63564TNJ4R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![11-Methylbenzo[a]carbazole](/img/structure/B84985.png)

![1,1-Bis[4-(dimethylamino)phenyl]thiourea](/img/structure/B84987.png)